molecular formula C15H8Cl2N2O3 B2496260 3,5-dichloro-N-(1,3-dioxoisoindol-5-yl)benzamide CAS No. 683235-21-4

3,5-dichloro-N-(1,3-dioxoisoindol-5-yl)benzamide

Cat. No. B2496260
CAS RN: 683235-21-4
M. Wt: 335.14
InChI Key: WJYBUPJGAAXDJZ-UHFFFAOYSA-N
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Description

The compound "3,5-dichloro-N-(1,3-dioxoisoindol-5-yl)benzamide" relates to a family of compounds with notable biological activities, including antimicrobial and anticancer properties. Such compounds are synthesized from basic building blocks through various chemical reactions, offering a wide range of applications in medicinal chemistry.

Synthesis Analysis

Synthesis of related compounds often involves condensation reactions with aromatic aldehydes in the presence of sodium ethanolate, yielding good yields. For example, N-substituted phenyl benzamide derivatives have been synthesized and tested for their inhibitory effects against human immunodeficiency virus type-1 Integrase (HIV-1 IN), indicating a robust synthetic approach for creating biologically active compounds (Wadhwa et al., 2019).

Scientific Research Applications

Green Synthesis and Antioxidant Activity

The green synthesis of benzamide-dioxoisoindoline derivatives, including 3,5-dichloro-N-(1,3-dioxoisoindol-5-yl)benzamide, showcases a method that employs ultrasound irradiation in water without any catalyst. This approach not only supports sustainable chemistry practices but also yields compounds with significant antioxidant potential. The antioxidative potential of these compounds was demonstrated through the DPPH test, identifying them as potent antioxidants, which could have applications in combating oxidative stress-related diseases or in the preservation of materials sensitive to oxidation (Milovanović et al., 2020).

Photocatalytic Degradation

In environmental science, 3,5-dichloro-N-(3-methyl-1-butyn-3-yl)benzamide, a closely related compound, has been used to study the photodecomposition of organic pollutants. When supported on adsorbents like zeolite, silica, and activated carbon and combined with TiO2, it enhances the rate of mineralization of pollutants, thereby offering a promising approach for the detoxification and degradation of hazardous substances in water. This research illustrates the compound's potential role in environmental remediation technologies (Torimoto et al., 1996).

Antiepileptic Activity

Phthalimide derivatives bearing the 3,5-dichloro-N-(1,3-dioxoisoindol-5-yl)benzamide moiety have shown notable antiepileptic activity. These compounds, developed through microwave-assisted synthesis, were evaluated in male mice against induced seizures, showing significant potential as antiepileptic agents. Their interaction with gamma-aminobutyric acid (GABA) receptors was confirmed through molecular docking studies, indicating a promising pathway for the development of new treatments for epilepsy (Asadollahi et al., 2019).

Anti-Tubercular Scaffold

The synthesis of novel derivatives including 3,5-dichloro-N-(1,3-dioxoisoindol-5-yl)benzamide has yielded promising anti-tubercular agents. Utilizing ultrasound-assisted synthesis, these compounds demonstrated potent in vitro activity against Mycobacterium tuberculosis, with some showing higher efficacy than existing treatments. Their non-cytotoxic nature and potential for high cell permeability make them viable candidates for further development into anti-tubercular drugs (Nimbalkar et al., 2018).

Anticancer and Antioxidant Activities

N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives, which include the core structure of 3,5-dichloro-N-(1,3-dioxoisoindol-5-yl)benzamide, have been synthesized and evaluated for their anticancer and antioxidant activities. These compounds exhibited promising anticancer activity against various cancer cell lines and potent antioxidant activity, suggesting their potential in the development of new therapeutic agents for cancer and oxidative stress-related conditions (Gudipati et al., 2011).

properties

IUPAC Name

3,5-dichloro-N-(1,3-dioxoisoindol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2N2O3/c16-8-3-7(4-9(17)5-8)13(20)18-10-1-2-11-12(6-10)15(22)19-14(11)21/h1-6H,(H,18,20)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYBUPJGAAXDJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC(=O)C3=CC(=CC(=C3)Cl)Cl)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dichloro-N-(1,3-dioxoisoindol-5-yl)benzamide

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